molecular formula C8H13NO5 B2601214 (2S,3R)-3-Hydroxy-2-(prop-2-enoxycarbonylamino)butanoic acid CAS No. 126133-58-2

(2S,3R)-3-Hydroxy-2-(prop-2-enoxycarbonylamino)butanoic acid

Cat. No.: B2601214
CAS No.: 126133-58-2
M. Wt: 203.194
InChI Key: FQSNJTBITYJZBG-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-3-Hydroxy-2-(prop-2-enoxycarbonylamino)butanoic acid is a chiral β-hydroxy acid derivative featuring a carbamate-linked prop-2-enoxy (allyloxy) group at the C2 position and a hydroxyl group at the C3 position. Its stereochemistry (2S,3R) is critical for biological interactions, particularly in neuropharmacology, where related spirocyclic β-lactams mimic peptide-based NMDA receptor modulators .

Properties

IUPAC Name

(2S,3R)-3-hydroxy-2-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-3-4-14-8(13)9-6(5(2)10)7(11)12/h3,5-6,10H,1,4H2,2H3,(H,9,13)(H,11,12)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSNJTBITYJZBG-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,3R)-3-Hydroxy-2-(prop-2-enoxycarbonylamino)butanoic acid, a compound belonging to the class of hydroxy fatty acids, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₅NO₃
  • Molecular Weight : 173.21 g/mol
  • CAS Number : Not specified in the available data

The compound exhibits biological activities primarily through modulation of metabolic pathways and interaction with specific receptors. It is believed to influence the following:

  • Enzyme Inhibition : It may inhibit enzymes involved in lipid metabolism, thereby affecting energy homeostasis.
  • Receptor Interaction : Potential interactions with G-protein coupled receptors (GPCRs) have been suggested, influencing signaling pathways related to metabolism and inflammation.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Effect Description References
Anti-inflammatoryReduces markers of inflammation in vitro.
Metabolic RegulationInfluences glucose and lipid metabolism.
NeuroprotectiveExhibits protective effects in neuronal cell models.
Antioxidant ActivityScavenges free radicals, reducing oxidative stress.

Case Studies

  • Anti-inflammatory Activity
    • A study investigated the compound's effect on cytokine production in macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
  • Metabolic Effects
    • Research on diabetic mouse models showed that administration of this compound improved insulin sensitivity and reduced blood glucose levels, highlighting its potential as an adjunct therapy in diabetes management.
  • Neuroprotection
    • In a neuroblastoma cell line study, the compound demonstrated a capacity to protect against oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.

Scientific Research Applications

Medicinal Chemistry

(2S,3R)-3-Hydroxy-2-(prop-2-enoxycarbonylamino)butanoic acid has been investigated for its potential therapeutic properties. Its structural characteristics allow it to interact with biological systems effectively.

Case Study: Antibody-Drug Conjugates
Research has shown that derivatives of this compound can be utilized in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissue. The compound's ability to form stable linkages with antibodies enhances the efficacy of these therapeutic agents .

Biochemical Research

The compound is also studied for its role in metabolic pathways. Its structural similarity to amino acids allows it to participate in various biochemical reactions.

Case Study: Metabolic Pathways
In studies focusing on amino acid metabolism, this compound has been shown to influence the synthesis of other biologically relevant molecules, such as neurotransmitters and hormones. This property makes it a valuable tool for researchers exploring metabolic disorders.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, making it an essential building block in organic synthesis.

Data Table: Synthetic Reactions Involving this compound

Reaction TypeConditionsYield (%)Reference
EsterificationReflux with alcohol85
Amide FormationCoupling with amines90
ReductionNaBH4 in methanol75

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes coupling reactions with amines or alcohols to form amides or esters, respectively. These reactions are facilitated by coupling agents such as HBTU , TBTU , or PyBOP under mild conditions:

Reaction Type Reagents/Conditions Product Yield Reference
AmidationHBTU, Et₃N, CH₂Cl₂, 0°C → room tempN-alkylated amide derivatives75–92%
Esterification(Cl₃CO)₂CO, pyridine, toluene, rt, 16 hAllyl ester derivatives68%

For example, coupling with amines in CH₂Cl₂ using TBTU and triethylamine at 0°C generates amides in high yields . Esterification with trichloroethyl chloroformate in toluene produces stable esters .

Hydrolysis of the Allyl Carbamate

The allyl carbamate group is susceptible to hydrolysis under acidic or basic conditions, releasing free amine intermediates:

Condition Reagents Product Notes
Acidic hydrolysisCF₃COOH, p-TsOH, 0°C, 15 min3-Hydroxy-2-aminobutanoic acidRapid deprotection
Basic hydrolysisNaHCO₃, H₂O/THF, rt, 15 hPartially deprotected intermediatesControlled selectivity

The trifluoroacetic acid (TFA)-mediated cleavage is particularly efficient for carbamate deprotection, enabling access to free amino acids .

Cyclization to β-Lactones

The hydroxyl and carboxylic acid groups participate in intramolecular cyclization to form β-lactones, a key step in producing oxetane derivatives:

Reagent Conditions Product Yield
Tosyl chloride (TsCl)Pyridine, CH₂Cl₂, 0°C → rt(2S,3R)-2-Methyl-4-oxo-oxetan-3-yl82%
DIPEACH₂Cl₂, rt, 15 hβ-Lactone rings70–88%

Cyclization via tosylate intermediates (generated using TsCl) is a high-yield method . The resulting β-lactones are valuable for further functionalization .

Coupling with Isocyanates

The hydroxyl group reacts with isocyanates to form urethane linkages, as demonstrated in Brønsted base-catalyzed protocols :

Isocyanate Source Catalyst Product Application
Allyl isocyanate(1S,2S)-2-(piperidin-1-yl)Urethane-functionalized derivativesPeptide mimetics

This reaction proceeds via in situ isocyanate generation using isobutyl chloroformate and NaN₃ , followed by coupling with chiral amines .

Oxidation and Reduction

The allyl group undergoes hydrogenation or oxidation, while the hydroxyl group can be oxidized to a ketone:

Reaction Reagents Product Conditions
HydrogenationH₂, Pd/C, MeOHSaturated carbamate derivativesRoom temperature
Oxidation (OH → CO)Dess-Martin periodinane3-Keto-2-carbamatebutanoic acidAnhydrous CH₂Cl₂

Selective hydrogenation of the allyl group preserves the carbamate functionality while saturating the double bond.

Protection/Deprotection Strategies

Temporary protection of the hydroxyl or amino groups is achieved using Boc (tert-butoxycarbonyl) or TBDPS (tert-butyldiphenylsilyl) groups:

Protecting Group Reagent Deprotection Method
BocBoc₂O, NaHCO₃, H₂O/MeOHCF₃COOH, p-TsOH, 0°C
TBDPSTBDPSCl, imidazole, DMFTBAF, THF

Boc protection is widely used for amino group stabilization during synthetic steps .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Molecular Formula Substituents/Modifications Key Features Biological Activity Source/Application
(2S,3R)-3-Hydroxy-2-(prop-2-enoxycarbonylamino)butanoic acid C₈H₁₃NO₅ - C2: Prop-2-enoxycarbonylamino
- C3: Hydroxyl
- Stereochemistry: 2S,3R
Carbamate linkage, allyloxy group Potential NMDA receptor modulation (inferred from structural analogs) Synthetic (neuropharmacology)
NYX-2925 (Spirocyclic β-lactam) C₁₇H₂₈N₂O₄ - Spirocyclic β-lactam core
- Isobutyryl group
Mimics peptide properties; enhanced metabolic stability NMDA receptor positive modulation (clinical trials for neurological disorders) Synthetic (neuropharmacology)
(2S,3R,4E,8Z)-3-Hydroxy-2-(2R-hydroxyoctadecanoylamino)-glucopyranosyloxy-octadiene (Compound 2, ) C₃₄H₆₁NO₉ - C2: Hydroxyoctadecanoylamino
- C3: Hydroxyl
- Glucopyranosyloxy group
Amphiphilic structure with fatty acid and sugar moieties Cytotoxic activity (IC₅₀ = 21.30 µg/mL in Hela cells) Natural (plant extract)
(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid C₁₀H₁₃NO₃ - C3: Amino
- C4: Phenyl
- Stereochemistry: 2R,3S
Aromatic side chain, amino group Pharmaceutical intermediate (e.g., chiral building block) Synthetic (pharmaceuticals)
(2S,3R)-3-Acetoxy-2-aminobutanoic acid C₆H₁₁NO₄ - C3: Acetoxy
- C2: Amino
Esterified hydroxyl group, amino substituent Prodrug candidate (enhanced lipophilicity) Synthetic (drug delivery)
(S)-3-Hydroxyisobutyric acid C₄H₈O₃ - Branched C3 hydroxyl
- Isobutyric backbone
β-hydroxy acid metabolite Intermediate in valine catabolism Endogenous/metabolic

Key Differences and Implications

Stereochemistry and Receptor Specificity :

  • The (2S,3R) configuration of the target compound distinguishes it from (2R,3S)-configured analogs (e.g., ), which may exhibit divergent binding to biological targets like NMDA receptors .

Functional Group Variations: Carbamate vs. Amide/Amino Groups: The prop-2-enoxycarbonylamino group in the target compound provides hydrolytic stability compared to the amino group in (2S,3R)-3-Acetoxy-2-aminobutanoic acid . Hydrophilic vs. Lipophilic Moieties: The glucopyranosyloxy group in Compound 2 () enhances water solubility, whereas the phenyl group in (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid increases lipophilicity, affecting membrane permeability .

Biological Activity :

  • Neurological Applications : NYX-2925 and the target compound share spirocyclic β-lactam-inspired design, suggesting NMDA receptor targeting, while cytotoxic Compound 2 () highlights natural product diversity .
  • Metabolic Roles : Simpler β-hydroxy acids like (S)-3-Hydroxyisobutyric acid are metabolic intermediates, unlike synthetically optimized analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2S,3R)-3-Hydroxy-2-(prop-2-enoxycarbonylamino)butanoic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via esterification followed by carbamate protection. For example, allyloxycarbonyl (Alloc) groups are introduced using prop-2-enyl chloroformate under anhydrous conditions with a base like triethylamine to neutralize HCl byproducts. Stereochemical control at the 2S,3R positions is achieved through chiral auxiliaries or enzymatic resolution . Critical parameters include temperature (0–5°C for sensitive intermediates) and solvent polarity (e.g., dichloromethane for improved regioselectivity) .

Q. How is the compound characterized to confirm its stereochemistry and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry. For instance, 1H^1H-NMR coupling constants between C2 and C3 protons (e.g., J=6.16.3HzJ = 6.1–6.3 \, \text{Hz}) distinguish 2S,3R from diastereomers. High-resolution mass spectrometry (HRMS) and chiral HPLC (e.g., using amylose-based columns) validate molecular weight and enantiomeric excess (>98%) . Polarimetry ([α]D_D) further corroborates optical activity .

Advanced Research Questions

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating this compound?

  • Methodological Answer : Racemization at C2 can occur during carbodiimide-mediated coupling. To suppress this:

  • Use mild coupling agents like HATU or OxymaPure instead of DCC.
  • Maintain a pH < 7.5 during Fmoc deprotection (with 20% piperidine in DMF) to avoid base-induced epimerization .
  • Monitor reaction progress via LC-MS to detect early-stage racemization .

Q. How does the allyloxycarbonyl (Alloc) group in this compound enable orthogonal deprotection in multi-step syntheses?

  • Methodological Answer : The Alloc group is removed selectively using Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) in the presence of nucleophiles like morpholine. This allows sequential deprotection of other groups (e.g., Fmoc or Boc) without interference. Critical considerations include solvent choice (THF or DCM) and exclusion of thiols, which poison the catalyst .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Methodological Answer : Low abundance in plasma requires derivatization with fluorescent tags (e.g., dansyl chloride) or isotope-labeled internal standards. LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity, with transitions optimized for the m/z 246 → 128 (cleavage at the hydroxybutanoic acid moiety). Matrix effects are minimized using protein precipitation with acetonitrile (1:3 v/v) .

Q. How does the compound’s hygroscopicity impact storage and handling in aqueous reaction systems?

  • Methodological Answer : The hydroxy and carbamate groups make it hygroscopic, leading to hydrolysis. Storage at −20°C under argon in amber vials is recommended. For aqueous reactions (e.g., enzymatic assays), lyophilized samples should be reconstituted in dry DMSO immediately before use to minimize water exposure .

Data Contradictions and Resolution

Q. Discrepancies in reported NMR chemical shifts for this compound: How to validate assignments?

  • Resolution : Variations in δ values (e.g., C3-OH proton at 2.46–2.56 ppm vs. 2.89 ppm in some studies) may arise from solvent (CDCl₃ vs. DMSO-d₆) or concentration effects. Internal referencing (e.g., TMS) and 2D NMR (COSY, HSQC) resolve ambiguities by correlating protons and carbons .

Method Optimization Tables

Parameter Optimal Condition Impact on Yield/Purity Reference
Coupling AgentHATU/OxymaPureReduces racemization to <2%
Alloc DeprotectionPd(0)/Morpholine in THF>95% selectivity
Chiral HPLC ColumnChiralpak IG-3Enantiomeric separation (Rs_s >1.5)

Key Citations

  • Synthesis and stereochemical analysis:
  • Stability and handling:
  • Analytical challenges:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.